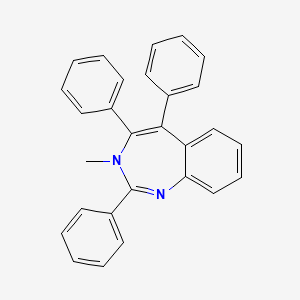
3-Methyl-2,4,5-triphenyl-3H-1,3-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,4,5-triphenyl-3H-1,3-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. This particular compound is characterized by its unique structure, which includes a benzodiazepine core substituted with methyl and phenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4,5-triphenyl-3H-1,3-benzodiazepine typically involves the condensation of aromatic o-diamines with ketones. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process. This reaction is carried out under mild conditions and shows good functional group compatibility . The reaction involves the use of aromatic o-diamines and ketones, which react efficiently to produce the desired benzodiazepine in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as BiCl3 and other Lewis acids are commonly employed to facilitate the reaction.
化学反応の分析
Types of Reactions
3-Methyl-2,4,5-triphenyl-3H-1,3-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl or methyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
3-Methyl-2,4,5-triphenyl-3H-1,3-benzodiazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-Methyl-2,4,5-triphenyl-3H-1,3-benzodiazepine involves its interaction with specific molecular targets and pathways. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The exact molecular targets and pathways may vary depending on the specific structure and substitutions of the compound.
類似化合物との比較
Similar Compounds
1,5-Benzodiazepines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Uniqueness
3-Methyl-2,4,5-triphenyl-3H-1,3-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
88879-86-1 |
|---|---|
分子式 |
C28H22N2 |
分子量 |
386.5 g/mol |
IUPAC名 |
3-methyl-2,4,5-triphenyl-1,3-benzodiazepine |
InChI |
InChI=1S/C28H22N2/c1-30-27(22-15-7-3-8-16-22)26(21-13-5-2-6-14-21)24-19-11-12-20-25(24)29-28(30)23-17-9-4-10-18-23/h2-20H,1H3 |
InChIキー |
PHOMFXMPNKXEDQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


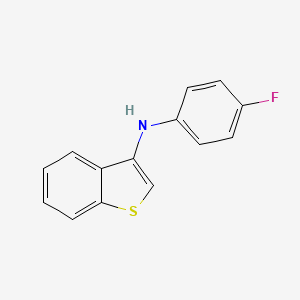
![N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide](/img/structure/B14128210.png)
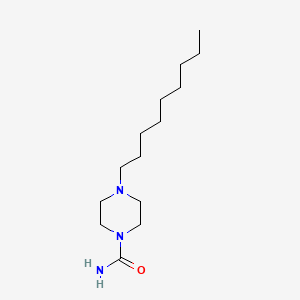
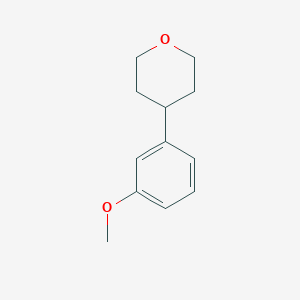
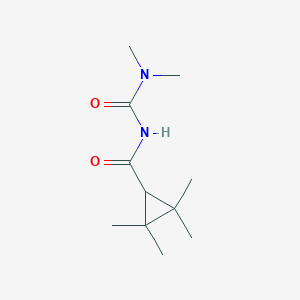
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide](/img/structure/B14128234.png)

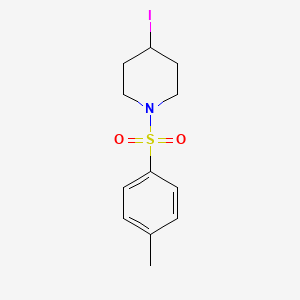
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
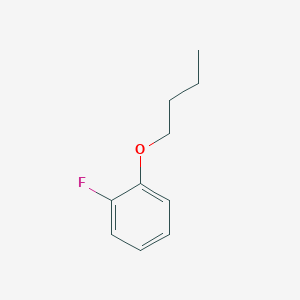
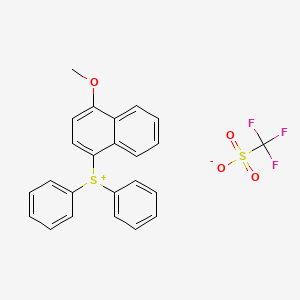
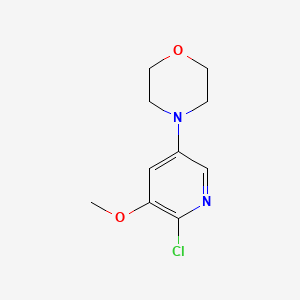
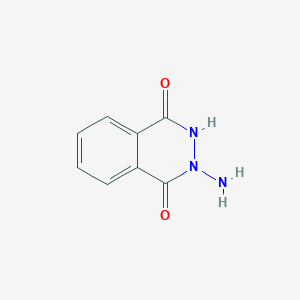
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)
